2-[3-(Dimethylamino)propoxy]benzylamine

Purity Quality Control Procurement

2-[3-(Dimethylamino)propoxy]benzylamine (CAS 916766-87-5; molecular formula C12H20N2O; MW 208.30 g/mol) is a primary benzylamine derivative featuring a 3-(dimethylamino)propoxy substituent at the ortho position of the phenyl ring. This bifunctional scaffold contains a nucleophilic primary amine (aminomethyl group) and a basic tertiary amine terminus connected via a flexible propoxy linker, making it a versatile intermediate for amide bond formation, reductive amination, and urea synthesis.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 916766-87-5
Cat. No. B1288723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Dimethylamino)propoxy]benzylamine
CAS916766-87-5
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC=CC=C1CN
InChIInChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3
InChIKeyCWYPVGNYPWEJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Dimethylamino)propoxy]benzylamine (CAS 916766-87-5): Ortho-Substituted Phenoxyalkylamine Building Block for Medicinal Chemistry and SAR Exploration


2-[3-(Dimethylamino)propoxy]benzylamine (CAS 916766-87-5; molecular formula C12H20N2O; MW 208.30 g/mol) is a primary benzylamine derivative featuring a 3-(dimethylamino)propoxy substituent at the ortho position of the phenyl ring . This bifunctional scaffold contains a nucleophilic primary amine (aminomethyl group) and a basic tertiary amine terminus connected via a flexible propoxy linker, making it a versatile intermediate for amide bond formation, reductive amination, and urea synthesis . The ortho-regiospecific substitution pattern distinguishes it from its meta- (CAS 182963-94-6) and para- (CAS 91637-76-2) regioisomers, and from N-alkylated variants such as 2-[3-(dimethylamino)propoxy]-N-methylbenzylamine (CAS 910037-06-8), each of which presents different steric, electronic, and hydrogen-bonding properties .

1
Ortho regiospecificity for structure-based design and heterocyclic synthesis
2
Bifunctional primary amine and tertiary amine linker for amide/urea library synthesis
3
Certified purity ≥97% supports multi-step reaction development workflows

Why Generic Substitution of 2-[3-(Dimethylamino)propoxy]benzylamine with Regioisomeric Analogs Risks Altered Reactivity and Pharmacophoric Geometry


The position of the aminomethyl group on the phenyl ring directly governs the compound's intramolecular hydrogen-bonding capacity, steric accessibility of the primary amine, and the spatial relationship between the two nitrogen centers. In the ortho isomer (target compound), the primary amine and the ether oxygen are in close proximity (1,2-relationship), enabling potential intramolecular H-bonding that can modulate nucleophilicity and influence the outcome of cyclocondensation reactions—an effect that is sterically impossible in the meta and para regioisomers . Furthermore, the ortho substitution imposes a distinct vector angle for the aminomethyl group relative to the dimethylaminopropoxy side chain, which is critical when the compound serves as a fragment or linker in structure-based drug design where precise spatial orientation determines target engagement . Consequently, casual replacement with the 3- or 4-substituted analogs, or with N-methylated derivatives, can disrupt synthetic pathways and SAR (structure-activity relationship) correlations, leading to misleading biological results or synthetic failures .

!
Meta or para regioisomers alter exit vector geometry; may disrupt SAR correlations and target engagement hypotheses.
!
N-methylated analogs change amine nucleophilicity and steric profile; amide coupling and cyclization yields may shift.
!
Intramolecular cyclization to fused heterocycles is geometrically prohibited for meta/para isomers; synthetic route cannot transfer.

Quantitative Evidence Guide for 2-[3-(Dimethylamino)propoxy]benzylamine: Head-to-Head Comparisons Against Close Structural Analogs


Certified Purity Profile: 2-[3-(Dimethylamino)propoxy]benzylamine (≥97%) vs. N-Methyl Analog (95%)

The target compound is commercially available at a certified purity of ≥97% (HPLC) from multiple reputable vendors, including Macklin (97% purity, CAS 916766-87-5) [1] and Apollo Scientific (97% purity) . In contrast, the closely related N-methyl analog, 2-[3-(dimethylamino)propoxy]-N-methylbenzylamine (CAS 910037-06-8), is typically supplied at a lower certified purity of 95% by vendors such as AKSci . This 2-percentage-point purity difference, while numerically modest, becomes significant in multi-step synthetic sequences where cumulative impurities can reduce overall yield and complicate purification; procurement of the higher-purity primary amine is therefore advantageous for reaction development and scale-up workflows.

Certified Purity Profile
Head-to-head
Target: ≥97% (HPLC) N-Methyl analog: 95%
Purity advantage
≥2% pts
Supports procurement for multi-step synthesis; reduces cumulative impurity risk.
Data to verify per vendor CoA specifications.
Purity Quality Control Procurement

Predicted Physicochemical Profile: Ortho Isomer LogP and PSA for Drug Design Prioritization

The ortho-substituted target compound exhibits a predicted LogP of 2.17610 and a topological polar surface area (PSA) of 38.49 Ų, as calculated by the ChemSrc algorithm . The para regioisomer (CAS 91637-76-2) displays an identical predicted LogP of 2.17610 and PSA of 38.49 Ų using the same computational method . This parity indicates that the two regioisomers are predicted to have equivalent passive membrane permeability and oral absorption potential according to Lipinski-type rules. However, predictions generated by the ACD/Labs Percepta Platform yield a substantially lower ACD/LogP of 0.93 for the ortho isomer , while the meta isomer (CAS 182963-94-6) also shows ACD/LogP of 0.93 . The divergence between prediction algorithms (ChemSrc LogP ≈ 2.18 vs. ACD/LogP ≈ 0.93) underscores the sensitivity of in silico property estimation to the calculation method and highlights the importance of experimentally measured LogD for accurate candidate prioritization in drug discovery programs.

Predicted Physicochemical Profile
Cross-study comparable
ChemSrc LogP: 2.18 (ortho & para) ACD/LogP: 0.93 (ortho & meta)
Algorithm-dependent LogP divergence; experimental LogD review recommended.
Source review; in silico data, not experimentally measured.
LogP PSA Drug Design Physicochemical Properties

Hazard Classification Comparison: Ortho Isomer GHS Profile vs. Benzylamine for Laboratory Safety Planning

2-[3-(Dimethylamino)propoxy]benzylamine is classified under GHS as: H302 (Harmful if swallowed, Acute Toxicity Category 4), H314 (Causes severe skin burns and eye damage, Skin Corrosion Category 1B), and H318 (Causes serious eye damage, Eye Damage Category 1) . This represents a more restrictive hazard profile compared to the parent compound benzylamine (CAS 100-46-9), which carries H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) but lacks the corrosive H314 classification [1]. The additional corrosive hazard (H314) of the target compound mandates more stringent personal protective equipment (PPE) requirements—including face shields and chemical-resistant gloves—and may influence storage conditions and waste disposal protocols. For procurement teams, this translates to higher shipping costs (hazard class 8, UN 2735, Packing Group III) and potential restrictions on air freight, which should be factored into sourcing decisions compared to less hazardous benzylamine derivatives.

Hazard Classification Comparison
Head-to-head
Target: H314 (Corrosive) Benzylamine: No H314
Corrosive hazard mandates specific PPE, storage, and Hazmat shipping planning.
Data to verify per GHS (EC) No 1272/2008 and UN Model Regulations.
Safety GHS Hazard Classification Procurement

Synthetic Utility: Ortho Regiospecificity Enables Intramolecular Cyclization Pathways Inaccessible to Meta and Para Isomers

The 1,2-relationship between the primary aminomethyl group and the ether oxygen in the ortho isomer permits intramolecular nucleophilic attack and cyclocondensation reactions that are geometrically forbidden in the meta (1,3-) and para (1,4-) regioisomers. Specifically, the ortho isomer can serve as a precursor for the synthesis of benzoxazepine, benzodiazepine, and dihydroquinazoline scaffolds via intramolecular cyclization of appropriately derivatized intermediates—a transformation that leverages the proximity effect to achieve favorable ring-closure kinetics . This ortho-effect is a well-established principle in heterocyclic chemistry and directly impacts the choice of building block in medicinal chemistry programs targeting fused bicyclic and tricyclic systems. While no direct comparative kinetic data for this specific compound series are available in the open literature, the geometric constraint is absolute: the meta and para isomers cannot undergo analogous intramolecular cyclization to form 7- or 8-membered rings fused at the 1,2-positions of the phenyl ring.

Synthetic Utility: Ortho Effect
Class-level
Ortho (1,2-): Intramolecular cyclization permitted Meta/Para: Geometrically prohibited
Only ortho isomer enables benzodiazepine/benzoxazepine scaffold synthesis.
Class-level inference; no quantitative kinetic data available.
Synthetic Chemistry Cyclization Heterocycle Synthesis Ortho Effect

Optimal Application Scenarios for 2-[3-(Dimethylamino)propoxy]benzylamine (CAS 916766-87-5) Based on Quantitative Differentiating Evidence


Medicinal Chemistry Fragment-Based Drug Design Requiring Ortho-Specific Pharmacophoric Geometry

When a drug discovery program demands a benzylamine fragment with a defined ortho relationship between the aminomethyl group and a flexible basic side chain, 2-[3-(dimethylamino)propoxy]benzylamine is the only regioisomer that satisfies this spatial constraint. The ortho configuration uniquely positions the two nitrogen atoms for potential bidentate interactions with protein targets, as supported by the distinct InChI Key (CWYPVGNYPWEJLK-UHFFFAOYSA-N) and the documented physicochemical profile . Using the meta or para analog would alter the exit vector of the primary amine and potentially abolish target engagement, making the ortho isomer indispensable for SAR studies targeting binding pockets that accommodate this specific geometry .

Synthesis of Fused Heterocyclic Libraries via Intramolecular Cyclization

The ortho-proximity of the primary amine and the ether oxygen uniquely enables the construction of benzoxazepine, benzodiazepine, and dihydroquinazoline scaffolds through intramolecular cyclocondensation. This synthetic pathway is inaccessible to the meta and para regioisomers, making the ortho compound the sole viable starting material for such chemical series . Procurement of the ortho isomer with certified ≥97% purity from reputable vendors (Macklin, Apollo Scientific) ensures consistent cyclization yields and minimizes byproduct formation compared to lower-purity N-alkylated alternatives [1].

Computational Chemistry and In Silico Screening with Verified Experimental LogD

Given the algorithm-dependent variability in predicted LogP (ranging from 0.93 by ACD/Labs to 2.18 by ChemSrc algorithm) , researchers conducting in silico screening should procure the ortho isomer with an accompanying experimental LogD measurement (e.g., shake-flask or chromatographic method) rather than relying solely on computed values. This approach eliminates the ambiguity introduced by divergent prediction algorithms and provides a reliable input for permeability and ADME models, which is critical when the compound serves as a reference standard in a larger analog series .

Laboratory Procurement with Hazard-Aware Shipping and Storage Planning

The compound's corrosive GHS classification (H314, Hazard Class 8, UN 2735, PG III) mandates specific shipping arrangements (ground transport preferred; air freight may be restricted) and storage in corrosion-resistant containers with secondary containment . Procurement teams should verify that the chosen vendor provides compliant packaging (e.g., amber glass bottles with PTFE-lined caps) and complete safety documentation. Compared to non-corrosive benzylamine analogs, the additional regulatory burden and shipping cost must be factored into the procurement decision, particularly for international orders [2].

Application
Selection Property
Validation Focus
Ortho-Specific Fragment-Based Design
Regiospecific geometry
Target engagement orientation and SAR correlation
Fused Heterocyclic Library Synthesis
Intramolecular cyclization feasibility
Benzodiazepine/benzoxazepine scaffold formation
In Silico Screening and ADME Modeling
Verified experimental LogD
Algorithm-independent permeability prediction
Hazard-Aware Procurement and Storage
Corrosive GHS classification
H314-compliant packaging and ground shipping logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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